Cas no 2310208-67-2 (3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile)
![3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile structure](https://ja.kuujia.com/scimg/cas/2310208-67-2x500.png)
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carbonyl)benzonitrile
- 3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile
-
- インチ: 1S/C17H21N3O2/c18-12-14-3-1-4-15(11-14)17(21)20-7-2-6-19(8-9-20)16-5-10-22-13-16/h1,3-4,11,16H,2,5-10,13H2
- InChIKey: QSUCCHCMDVBKFT-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)N1CCN(C(C2C=CC=C(C#N)C=2)=O)CCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 444
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 56.6
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-5410-75mg |
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
2310208-67-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6556-5410-20μmol |
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
2310208-67-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6556-5410-4mg |
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
2310208-67-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6556-5410-5mg |
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
2310208-67-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6556-5410-2μmol |
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
2310208-67-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6556-5410-20mg |
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
2310208-67-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6556-5410-40mg |
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
2310208-67-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6556-5410-50mg |
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
2310208-67-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6556-5410-1mg |
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
2310208-67-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6556-5410-10μmol |
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
2310208-67-2 | 10μmol |
$69.0 | 2023-09-08 |
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile 関連文献
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrileに関する追加情報
3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile: A Promising Compound in Medicinal Chemistry
3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile (CAS No. 2310208-67-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as benzonitriles, which are characterized by the presence of a cyano group (-CN) attached to a benzene ring. The specific substitution pattern and the presence of the oxolan-3-yl and 1,4-diazepane moieties make this compound particularly interesting for its pharmacological properties.
The oxolan-3-yl group, also known as tetrahydrofuran-3-yl, is a five-membered cyclic ether that imparts significant conformational flexibility and hydrophilic character to the molecule. This group has been shown to enhance the solubility and bioavailability of various compounds, making it a valuable moiety in drug design. The 1,4-diazepane ring, on the other hand, is a seven-membered heterocyclic amine that can form stable complexes with various biological targets, including enzymes and receptors. The combination of these functional groups in 3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile suggests that it may exhibit potent and selective interactions with specific biological targets.
Recent studies have focused on the potential therapeutic applications of 3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile. One area of particular interest is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of this compound to interact with GPCRs could make it a valuable tool for developing new treatments for neurological disorders, cardiovascular diseases, and other conditions.
In addition to its potential as a GPCR modulator, 3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. These findings suggest that it may have therapeutic potential for treating inflammatory diseases.
The pharmacokinetic properties of 3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile have also been studied extensively. Its high solubility and favorable absorption profile make it an attractive candidate for oral administration. Furthermore, its stability in biological fluids and low toxicity profile contribute to its safety and efficacy as a therapeutic agent. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and exert its intended pharmacological effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile (CAS No. 2310208-67-2) represents a promising compound in the field of medicinal chemistry. Its unique structural features and diverse pharmacological activities make it a valuable candidate for developing new treatments for various diseases. Ongoing research and clinical trials will continue to elucidate its full potential as a therapeutic agent.
2310208-67-2 (3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile) 関連製品
- 101824-37-7(2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 113773-90-3(Eudesm-4(15)-ene-3alpha,11-diol)
- 1781914-11-1(2-(2-Fluorophenyl)-2-methyloxetane)
- 930961-02-7(N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)
- 2034249-68-6(N-(2-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide)
- 2513289-74-0(BSJ-04-122)
- 1448067-03-5(1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}-3-(phenylsulfanyl)propan-1-one)
- 2171196-20-4(3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 1361762-25-5(3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl)


